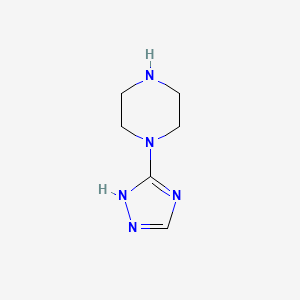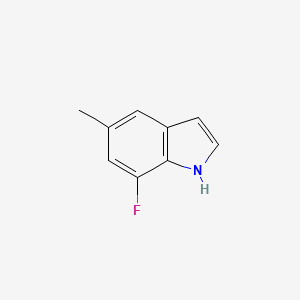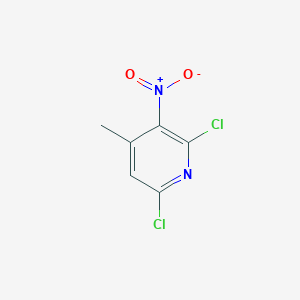
1-(1H-1,2,4-三唑-5-基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,4-triazol-5-yl)piperazine (1-TZP) is a heterocyclic compound containing nitrogen, hydrogen and carbon atoms. It is a member of the piperazine family of compounds, which are commonly used in the synthesis of pharmaceuticals and other compounds. 1-TZP has been recently studied for its potential use in a variety of applications, including drug delivery, biocompatible materials, and drug targeting.
科学研究应用
抗癌活性
- 来源于1-(1H-1,2,4-三唑-5-基)哌嗪的杂环化合物显示出在抗骨癌活性方面的潜力。一项研究探索了一个特定衍生物的合成,并评估了其对人类骨癌细胞系的体外抗癌活性,同时利用分子对接研究其潜在的抗病毒活性 (Lv et al., 2019)。
- 另一项研究合成了含有1-[双-(4-氟苯基)甲基]哌嗪基的1,2,4-三唑席夫碱,对肿瘤细胞表现出显著的抑制活性 (Ding et al., 2016)。
- 具有1,2,4-三唑-哌嗪衍生物的DNA定向烷基化剂被研究用于DNA亲和力和抗肿瘤活性,显示出在这个领域的潜力 (Al-Soud & Al-Masoudi, 2004)。
抗微生物和抗结核活性
- 一些新型的1,2,4-三唑衍生物,包括含有哌嗪成分的化合物,已被合成并显示出抗微生物活性,其中某些化合物对各种微生物表现出良好或中等的活性 (Bektaş et al., 2007)。
- 结合三唑、哌嗪-1-基和苯并[d]异噁唑衍生物的化合物已被合成并评估其对结核分枝杆菌菌株的抗结核活性。一些衍生物显示出中等至良好的功效 (Naidu et al., 2016)。
合成和结构研究
- 已进行了多项关于1-(1H-1,2,4-三唑-5-基)哌嗪衍生物合成和结构表征的研究。这些研究通常涉及X射线晶体学和其他分析技术,以确定分子结构和相互作用 (Al-Abdullah et al., 2012)。
抗真菌剂
- 一些包含1,2,3-三唑和哌啶或哌嗪环的1,2,4-三唑类化合物已被合成并评估其抗真菌活性。特定一种化合物发现与几种真菌菌株相比与咪康唑具有相同的效力 (Sangshetti & Shinde, 2010)。
其他应用
- 许多其他研究探索了1-(1H-1,2,4-三唑-5-基)哌嗪衍生物在抗菌活性、酶抑制和分子对接研究等领域的额外应用,以预测与生物靶标的相互作用 (Mekky et al., 2020)。
未来方向
1,2,4-Triazole derivatives, including 1-(1H-1,2,4-triazol-5-yl)piperazine, continue to be an area of interest in medicinal chemistry due to their various biological activities . Future research may focus on exploring their potential uses in pharmaceutical applications, as well as improving their synthesis methods .
作用机制
Target of Action
The primary target of 1-(1H-1,2,4-triazol-3-yl)piperazine is the tubulin protein . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .
Mode of Action
1-(1H-1,2,4-triazol-3-yl)piperazine interacts with its target, tubulin, by binding to the colchicine binding site of the protein . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is crucial for cell division . This leads to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The disruption of microtubule dynamics affects several downstream biochemical pathways. The most significant of these is the cell cycle pathway . The inability to form a proper mitotic spindle halts the cell cycle at the metaphase-anaphase transition, a checkpoint in the cell cycle known as the spindle assembly checkpoint . This leads to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of 1-(1H-1,2,4-triazol-3-yl)piperazine’s action is the induction of apoptosis , or programmed cell death . By disrupting microtubule dynamics and halting the cell cycle, the compound triggers the intrinsic pathway of apoptosis. This results in the activation of caspases, proteases that cleave cellular components, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, nuclear fragmentation, and formation of apoptotic bodies .
生化分析
Biochemical Properties
1-(1H-1,2,4-triazol-5-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the nitrogen atoms in the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, further modulating their function . These interactions highlight the compound’s potential as a modulator of enzymatic activity and its relevance in biochemical research.
Cellular Effects
1-(1H-1,2,4-triazol-5-yl)piperazine has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated inhibitory activity against certain cancer cell lines, such as the HepG2 cell line . This suggests that 1-(1H-1,2,4-triazol-5-yl)piperazine may interfere with cell proliferation and survival pathways, making it a potential candidate for anticancer research. Additionally, its effects on cellular metabolism could be attributed to its interactions with metabolic enzymes, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of 1-(1H-1,2,4-triazol-5-yl)piperazine involves its binding interactions with biomolecules and modulation of enzyme activity. The triazole ring’s nitrogen atoms can coordinate with metal ions in enzyme active sites, such as the iron in cytochrome P450 enzymes . This coordination can inhibit or activate the enzyme, depending on the specific interaction. Furthermore, the compound’s ability to form hydrogen bonds with amino acid residues in enzymes’ active sites can alter the enzyme’s conformation and activity . These molecular interactions underpin the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-1,2,4-triazol-5-yl)piperazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(1H-1,2,4-triazol-5-yl)piperazine is relatively stable under refrigerated conditions . Its degradation products and their impact on cellular function require further investigation. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(1H-1,2,4-triazol-5-yl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme modulation and anticancer activity . At higher doses, toxic or adverse effects may be observed. These effects could include disruptions in cellular metabolism, enzyme inhibition, and potential cytotoxicity. Determining the optimal dosage range is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1-(1H-1,2,4-triazol-5-yl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with cytochrome P450 enzymes suggest its involvement in oxidative metabolism . Additionally, its ability to form hydrogen bonds with metabolic enzymes can affect the catalytic activity and regulation of metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(1H-1,2,4-triazol-5-yl)piperazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as solubility and lipophilicity, play a role in its cellular uptake and distribution . Additionally, its interactions with specific transporters can affect its localization and accumulation within cells. These factors are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1-(1H-1,2,4-triazol-5-yl)piperazine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to interact with enzymes and proteins in different cellular compartments can affect its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWXOGAYHSEQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622619 |
Source


|
| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74964-11-7 |
Source


|
| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)
![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)


![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)